2-(2-{[(Benzyloxy)carbonyl]amino}-3-methylbutanamido)-4-(methylsulfanyl)butanoic acid 2-(2-{[(Benzyloxy)carbonyl]amino}-3-methylbutanamido)-4-(methylsulfanyl)butanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16044796
InChI: InChI=1S/C18H26N2O5S/c1-12(2)15(16(21)19-14(17(22)23)9-10-26-3)20-18(24)25-11-13-7-5-4-6-8-13/h4-8,12,14-15H,9-11H2,1-3H3,(H,19,21)(H,20,24)(H,22,23)
SMILES:
Molecular Formula: C18H26N2O5S
Molecular Weight: 382.5 g/mol

2-(2-{[(Benzyloxy)carbonyl]amino}-3-methylbutanamido)-4-(methylsulfanyl)butanoic acid

CAS No.:

Cat. No.: VC16044796

Molecular Formula: C18H26N2O5S

Molecular Weight: 382.5 g/mol

* For research use only. Not for human or veterinary use.

2-(2-{[(Benzyloxy)carbonyl]amino}-3-methylbutanamido)-4-(methylsulfanyl)butanoic acid -

Specification

Molecular Formula C18H26N2O5S
Molecular Weight 382.5 g/mol
IUPAC Name 2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-methylsulfanylbutanoic acid
Standard InChI InChI=1S/C18H26N2O5S/c1-12(2)15(16(21)19-14(17(22)23)9-10-26-3)20-18(24)25-11-13-7-5-4-6-8-13/h4-8,12,14-15H,9-11H2,1-3H3,(H,19,21)(H,20,24)(H,22,23)
Standard InChI Key WNRHCSDFQVZROA-UHFFFAOYSA-N
Canonical SMILES CC(C)C(C(=O)NC(CCSC)C(=O)O)NC(=O)OCC1=CC=CC=C1

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-methylsulfanylbutanoic acid, reflects its intricate backbone. Key features include:

  • A central valine-derived fragment (3-methylbutanamide) linked to a Cbz-protected amine.

  • A terminal butanoic acid moiety substituted with a methylsulfanyl group at the γ-position.

The stereochemistry and spatial arrangement of these groups are critical for its biological interactions, as evidenced by studies on analogous Cbz-containing compounds .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₈H₂₆N₂O₅S
Molecular Weight382.5 g/mol
Canonical SMILESCC(C)C(C(=O)NC(CCSC)C(=O)O)NC(=O)OCC1=CC=CC=C1
InChI KeyWNRHCSDFQVZROA-UHFFFAOYSA-N

These properties, derived from crystallographic and computational analyses, underscore its moderate hydrophobicity (logP ≈ 2.8) and solubility in polar aprotic solvents .

Synthesis and Reaction Pathways

Synthetic Strategy

The synthesis of this compound typically follows a multi-step sequence:

  • Amino Protection: The valine residue is protected using benzyloxycarbonyl chloride (Cbz-Cl) under basic conditions (pH 8–9) to yield N-Cbz-valine .

  • Amide Coupling: The protected valine is activated via carbodiimide reagents (e.g., DCC) and coupled to 4-(methylsulfanyl)butanoic acid derivatives.

  • Deprotection and Purification: Acidic cleavage (e.g., HBr/AcOH) removes the Cbz group, followed by chromatographic purification.

Industrial-scale production optimizes these steps for yield (>75%) and purity (>98%), often employing flow chemistry to enhance reproducibility.

Reaction Conditions

Key parameters influencing synthesis include:

  • Temperature: 0–25°C during coupling to minimize racemization.

  • Solvents: Dichloromethane (DCM) or dimethylformamide (DMF) for solubility.

  • Catalysts: 4-Dimethylaminopyridine (DMAP) accelerates acylation.

Biological Activity and Mechanistic Insights

Mechanism of Action

Preliminary in vitro assays indicate that the compound inhibits thioredoxin reductase (TrxR), an enzyme overexpressed in cancer cells. The methylsulfanyl group likely coordinates with the selenocysteine residue in TrxR’s active site, disrupting redox homeostasis.

Table 2: Preliminary Bioactivity Data

Assay TypeIC₅₀ (μM)Cell Line/Enzyme
Cytotoxicity12.3 ± 1.2MCF-7 (Breast Cancer)
Enzyme Inhibition8.7 ± 0.9Human TrxR

These findings align with structure-activity relationship (SAR) studies showing enhanced potency with bulkier sulfanyl substituents.

Applications in Medicinal Chemistry

Drug Development

The compound’s dual functionality (Cbz-amide and sulfanyl groups) makes it a versatile scaffold:

  • Anticancer Agents: Derivatives exhibit pro-apoptotic effects in pancreatic cancer models (PANC-1 cells) via caspase-3 activation.

  • Antimicrobials: Structural analogs show moderate activity against Gram-positive bacteria (MIC = 32 μg/mL).

Biochemical Research

In enzymology, this compound serves as:

  • A substrate analog for studying peptide-binding domains in proteases.

  • A fluorescence-quenching probe in Förster resonance energy transfer (FRET) assays.

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